molecular formula C23H27N5O4 B2724473 N-(2,4-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide CAS No. 1775444-16-0

N-(2,4-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide

Cat. No. B2724473
CAS RN: 1775444-16-0
M. Wt: 437.5
InChI Key: MQZXSTNJDMRCSS-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C23H27N5O4 and its molecular weight is 437.5. The purity is usually 95%.
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Scientific Research Applications

Synthetic Routes and Biological Potentials

A novel five-step synthetic route to 1,3,4-oxadiazole derivatives, which are closely related to the compound , has been developed. These derivatives show potent α-glucosidase inhibitory potential, indicating their potential as antidiabetic agents. The synthetic approach utilizes common raw materials, suggesting these compounds could serve as promising drug leads (Iftikhar et al., 2019).

Antimicrobial and Enzyme Inhibition Activities

Research on N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as lipoxygenase inhibitory activity. This highlights the compound's potential in developing new antimicrobial and anti-inflammatory drugs (Rasool et al., 2016).

Antineoplastic Potential

Thieno[2,3-b]azepin-4-ones, structurally similar to the compound , were synthesized and evaluated for antineoplastic (anti-cancer) activity. Although preliminary biological data did not indicate significant antineoplastic activity, this research contributes to the ongoing search for novel cancer therapeutics (Koebel et al., 1975).

Antimicrobial, Anti-inflammatory, and Analgesic Activities

The synthesis of novel dihydrobenzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones has led to compounds with significant antimicrobial, anti-inflammatory, and analgesic activities, indicating their potential as multifunctional therapeutic agents (Rajanarendar et al., 2013).

Antibacterial Activity

Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been synthesized and evaluated for their antibacterial potentials. These compounds, especially those with a 2-methylphenyl group, demonstrated notable growth inhibitory effects against several bacterial strains, showcasing their promise in developing new antibacterial drugs (Iqbal et al., 2017).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4/c1-4-19-25-21(26-32-19)20-17-8-6-5-7-11-27(17)23(31)28(22(20)30)13-18(29)24-16-10-9-14(2)12-15(16)3/h9-10,12H,4-8,11,13H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZXSTNJDMRCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide

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